molecular formula C14H16ClN3O B14878415 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one

2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one

Cat. No.: B14878415
M. Wt: 277.75 g/mol
InChI Key: KRGAPZCYQYELMG-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a 4-chlorobenzylamino group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product. The reaction conditions, including temperature and pH, must be carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can lead to more efficient production processes. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl alcohol: Shares the 4-chlorobenzyl group but differs in the functional groups attached to the benzyl ring.

    Benzyl chloride: Contains a benzyl group with a chlorine atom but lacks the pyrimidine ring structure.

Uniqueness

2-((4-chlorobenzyl)amino)-6-propylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylamino]-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H16ClN3O/c1-2-3-12-8-13(19)18-14(17-12)16-9-10-4-6-11(15)7-5-10/h4-8H,2-3,9H2,1H3,(H2,16,17,18,19)

InChI Key

KRGAPZCYQYELMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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